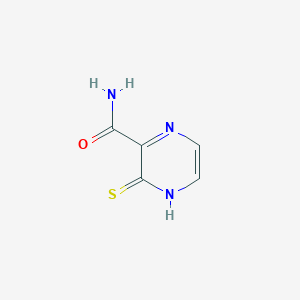
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide
Overview
Description
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is an organic compound with the molecular formula C24H28BrO2P and a molecular weight of 459.36 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound is known for its role in Wittig reactions, which are essential for the synthesis of alkenes .
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant in various chemical reactions, including rhodium-catalyzed asymmetric hydrogenation reactions, wittig reactions, and wittig methylenation .
Mode of Action
The compound, also known as (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium bromide, is involved in the formation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes . This suggests that the compound may interact with its targets through a series of chemical transformations.
Biochemical Pathways
It is known to participate in wittig chain extension reactions , which are crucial in the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific context in which the compound is used.
Result of Action
The molecular and cellular effects of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide’s action would largely depend on the specific chemical reactions it is involved in. For instance, in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction, it contributes to the formation of the desired product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the reaction environment .
Preparation Methods
Chemical Reactions Analysis
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Wittig Reactions: This compound is a key reagent in Wittig reactions, where it reacts with aldehydes or ketones to form alkenes.
Methylenation: It is used in Wittig methylenation reactions to introduce methylene groups into molecules.
Hydrogenation: The compound can participate in rhodium-catalyzed asymmetric hydrogenation reactions.
Common reagents and conditions used in these reactions include aldehydes, ketones, and rhodium catalysts . The major products formed from these reactions are alkenes and methylene-containing compounds .
Scientific Research Applications
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide has a wide range of scientific research applications:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:
(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Similar in structure but with an ethoxy group instead of a tert-butoxy group.
(Methoxycarbonylmethyl)triphenylphosphonium bromide: Contains a methoxy group instead of a tert-butoxy group.
(Benzyloxycarbonylmethyl)triphenylphosphonium bromide: Features a benzyloxy group in place of the tert-butoxy group.
The uniqueness of this compound lies in its specific reactivity and stability, which make it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFRTJDWWKIAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370018 | |
| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59159-39-6 | |
| Record name | 59159-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3-[(6-acetyl-5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone](/img/structure/B150891.png)


![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
